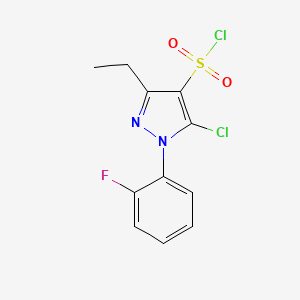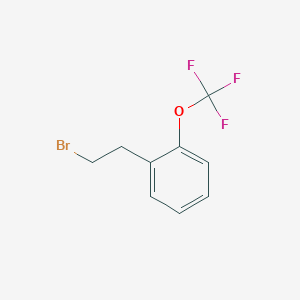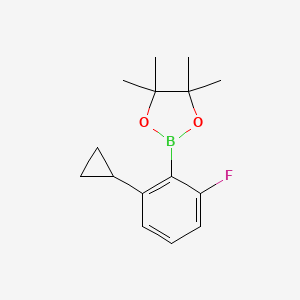
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone, also known as FTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Staining
The compound's structural similarity to known minor groove binders suggests potential applications in DNA interaction studies. For instance, Hoechst 33258, a compound with a piperazine derivative and benzimidazole groups, is renowned for its strong affinity towards the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. This property is utilized in fluorescent DNA staining, valuable for chromosome and nuclear staining in cell biology research, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Structural Importance in Drug Design
The furan and thiazole rings, integral to the compound's structure, are highlighted for their roles in medicinal chemistry. These heterocycles are essential structural units in bioactive molecules, showcasing the importance of furanyl and thienyl substituents in drugs targeting purine and pyrimidine nucleobases and nucleosides. Such modifications often lead to compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Pharmacological Applications
Piperazine derivatives have found broad applications in developing drugs for treating depression, psychosis, anxiety, and more. This six-membered ring is a critical component in various pharmaceuticals, suggesting the compound could serve as a framework for novel drug development. Piperazine's versatility in drug design is underscored by its inclusion in many therapeutic agents, pointing to potential applications in designing central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory drugs (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties. Given the compound's structure, it could be explored for potential effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This application is particularly relevant for addressing the global challenge of tuberculosis (TB) and developing safer, selective, and cost-effective treatments (Girase et al., 2020).
Wirkmechanismus
Target of Action
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
The exact nature of this interaction depends on the specific structure of the compound and the target .
Biochemical Pathways
Compounds containing thiazole and imidazole moieties have been found to impact a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
They can be metabolized by the liver and excreted through the kidneys .
Result of Action
Thiazoles and imidazoles have been found to have a wide range of effects, including antimicrobial, antifungal, antiviral, and antineoplastic activities .
Eigenschaften
IUPAC Name |
[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-23(19-8-3-6-17-5-1-2-7-18(17)19)26-12-10-25(11-13-26)15-22-24-20(16-29-22)21-9-4-14-28-21/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGOURDGGJOEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

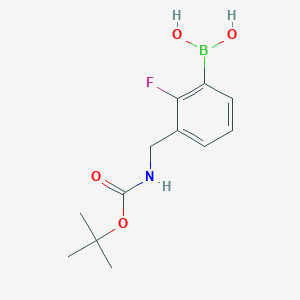
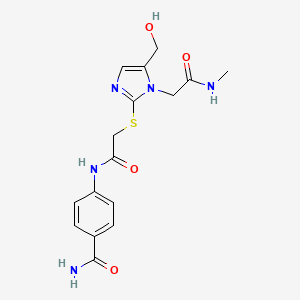
![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)

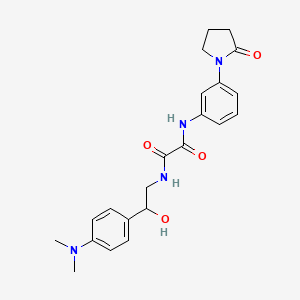
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
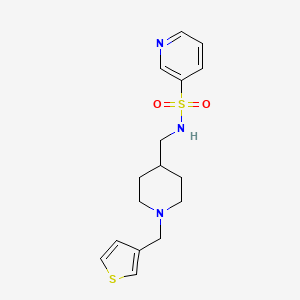
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
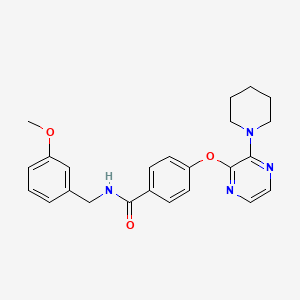
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)
